1,4-Dichloro-2-trifluoromethylthio-6-nitrobenzene
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Overview
Description
1,4-Dichloro-2-trifluoromethylthio-6-nitrobenzene is an organic compound with the molecular formula C7H2Cl2F3NO2S. It is a derivative of benzene, characterized by the presence of chlorine, trifluoromethylthio, and nitro groups. This compound is used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-2-trifluoromethylthio-6-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as ammonia, leading to the formation of aniline derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under hydrogenation conditions.
Oxidation Reactions: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophiles: Ammonia, methoxide, and aqueous base are commonly used for substitution reactions.
Hydrogenation Catalysts: Palladium or platinum catalysts are used for the reduction of the nitro group.
Oxidizing Agents: Hydrogen peroxide or peracids are used for the oxidation of the trifluoromethylthio group.
Major Products Formed
Substitution Products: Aniline derivatives, phenol derivatives, and anisole derivatives.
Reduction Products: Amino derivatives such as 1,4-dichloroaniline.
Oxidation Products: Sulfoxides and sulfones.
Scientific Research Applications
1,4-Dichloro-2-trifluoromethylthio-6-nitrobenzene is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2-trifluoromethylthio-6-nitrobenzene involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the trifluoromethylthio group can enhance the compound’s lipophilicity and binding affinity to target molecules . These interactions can modulate biological pathways and lead to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Dichloro-2-(trifluoromethyl)benzene: Similar in structure but lacks the nitro group.
1,4-Dichloro-2-fluoro-6-(trifluoromethylthio)benzene: Contains a fluorine atom instead of a nitro group.
Uniqueness
1,4-Dichloro-2-trifluoromethylthio-6-nitrobenzene is unique due to the presence of both the trifluoromethylthio and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H2Cl2F3NO2S |
---|---|
Molecular Weight |
292.06 g/mol |
IUPAC Name |
2,5-dichloro-1-nitro-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2Cl2F3NO2S/c8-3-1-4(13(14)15)6(9)5(2-3)16-7(10,11)12/h1-2H |
InChI Key |
MEGVCDRHEVTACN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)SC(F)(F)F)Cl |
Origin of Product |
United States |
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